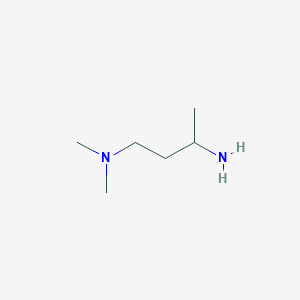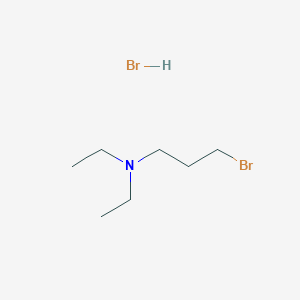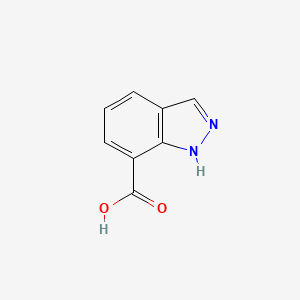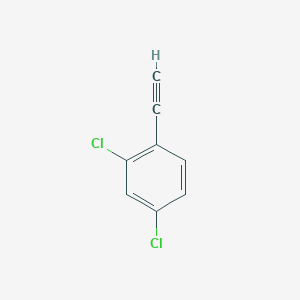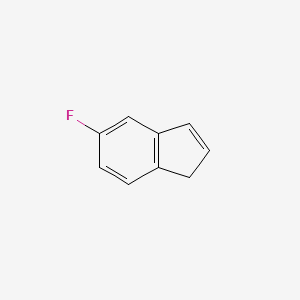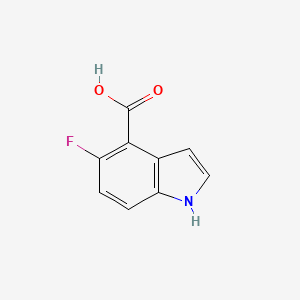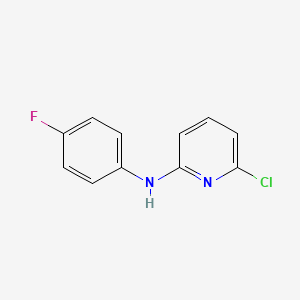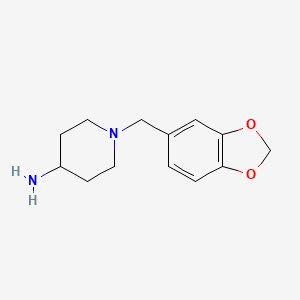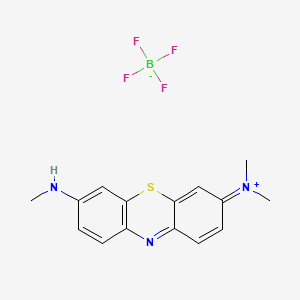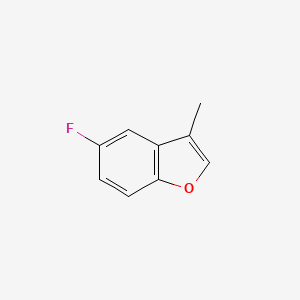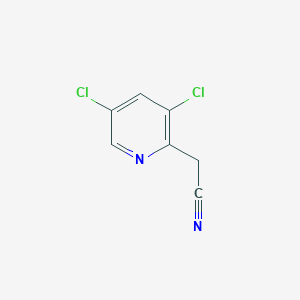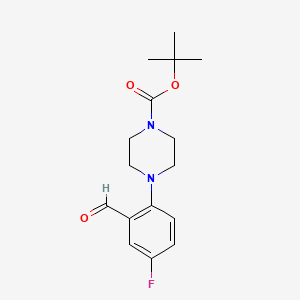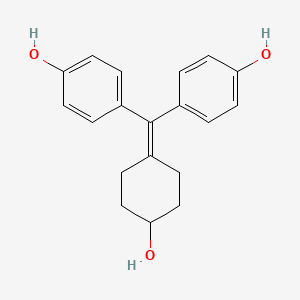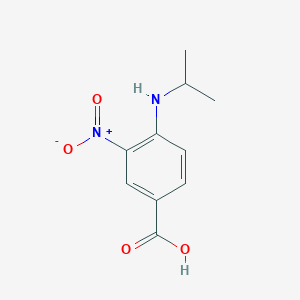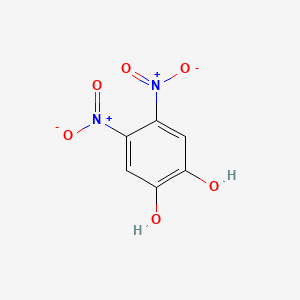
4,5-二硝基苯-1,2-二酚
概述
描述
“4,5-Dinitrobenzene-1,2-diol” is a chemical compound . It is a weak acid . It is soluble in organic solvents .
Synthesis Analysis
The synthesis of “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .
Chemical Reactions Analysis
The chemical reactions involving “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .
科学研究应用
席夫碱大环前体
4,5-二硝基苯-1,2-二酚衍生物在合成席夫碱大环和其他各种分子中起着至关重要的作用。在1,2-二烷氧基苯硝化反应中的区域选择性导致了1,2-二烷氧基-4,5-二硝基苯的产生,这一过程具有显著的兴趣。这个过程显示了独特的区域选择性,涉及到受溶剂环境和芳香基团的HOMO对称性(Shopsowitz, Lelj, & MacLachlan, 2011)影响的单电子转移(SET)过程。
TCDD同系物
4,5-二硝基苯-1,2-二酚用于合成新化合物,如苯并[1,2-b:4,5-b']双[1,4]苯二噁二烷及其衍生物,这些化合物在结构上与有毒化合物TCDD(2,3,7,8-四氯二苯并对二噁二烷)相关。这显示了4,5-二硝基苯-1,2-二酚在研究具有毒理学意义的化合物(Oliver & Lusby, 1978)中的相关性。
分子极化率研究
涉及二硝基苯类化合物的分子极化率研究,包括4,5-二硝基苯-1,2-二酚,可提供有关这些分子在溶解状态下的构型的见解。了解硝基团的旋转和共面性与苯环的关系对立体化学和分子相互作用研究具有更广泛的意义(Calderbank, Fèvre, & Ritchie, 1968)。
取代反应研究
对1,2-二氟-4,5-二硝基苯的取代反应的研究导致了通过优先取代氟原子而不是硝基团合成各种化合物。这些研究对于理解化学反应机制并设计新的合成途径至关重要(Plater & Harrison, 2023)。
喹啉酮类似物的合成
4,5-二硝基苯-1,2-二酚衍生物已用于合成2-喹啉酮类似物,其中一次和二次取代导致通过还原环化形成这些类似物。这种溶液相化学的系统研究突显了4,5-二硝基苯-1,2-二酚在创造多样有机化合物方面的潜力(Wu et al., 2004)。
电致发光材料的合成
1-溴-2,4-二硝基苯,4,5-二硝基苯-1,2-二酚的衍生物,在制备用于药物、有机染料和有机电致发光材料的中间体中具有应用。这表明了4,5-二硝基苯-1,2-二酚在包括电子和制药在内的各个领域中的广泛适用性(Xuan et al., 2010)。
化学反应中的氧化还原和加成过程
1,4-二硝基苯与格氏试剂的反应,与4,5-二硝基苯-1,2-二酚密切相关,已被研究以了解有机反应中的氧化还原和加成过程。这项研究对于理解和操纵化学反应以合成新化合物至关重要(Bartoli, Dalpozzo, & Grossi, 1989)。
耐热炸药的开发
4,5-二硝基苯-1,2-二酚用于合成二氨基三硝基苯同分异构体,这对于开发耐热炸药具有兴趣。这突显了该材料在为专用应用创造具有特定热性能的物质中的作用(Siri & Braunstein, 2005)。
安全和危害
未来方向
属性
IUPAC Name |
4,5-dinitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWVFOJZGCLEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556892 | |
| Record name | 4,5-Dinitrobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitrobenzene-1,2-diol | |
CAS RN |
77400-30-7 | |
| Record name | 4,5-Dinitrobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


